Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate
Description
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate is a halogenated heterocyclic ester featuring a fused furopyridine core substituted with two chlorine atoms at positions 5 and 5. The compound’s structure combines a furan ring fused to a pyridine moiety, creating a bicyclic system with enhanced electronic and steric properties due to the electron-withdrawing chlorine substituents. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (2025), suggesting challenges in synthesis, stability, or market demand .
Properties
Molecular Formula |
C10H7Cl2NO3 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO3/c1-2-15-10(14)7-4-6-9(16-7)5(11)3-8(12)13-6/h3-4H,2H2,1H3 |
InChI Key |
KXDIHZUNXONJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl Fluoroacetate Derivatives
A foundational approach involves constructing the furopyridine core through cyclization. Ethyl fluoroacetate (1) reacts with ethyl formate (2) in the presence of sodium methoxide (3) to form the enolate intermediate (4). This exothermic reaction requires temperature control (<30°C) to prevent ethyl formate evaporation. The enolate undergoes condensation with cyanoacetamide (5) in methanol, yielding 2,6-dihydroxy-3-cyano-5-fluoropyridine (I).
Key Reaction Conditions
Characterization of (I) by NMR (DMSO-d₆) reveals a doublet at δ 7.09 ppm (J=12 Hz), confirming the fluoropyridine structure.
Chlorination and Esterification
Intermediate (I) undergoes chlorination using PCl₅ and POCl₃ to replace hydroxyl groups with chlorine atoms. A 300-gallon reactor charged with 300 kg POCl₃ and 182 kg PCl₅ facilitates the conversion to 2,6-dichloro-3-cyano-5-fluoropyridine (II). Subsequent hydrolysis with sulfuric acid yields the carboxylic acid, which is esterified with ethanol to form the ethyl ester.
Optimization Insights
-
Chlorination Efficiency: Refluxing for 20–24 hours ensures complete substitution.
-
Distillation: POCl₃ removal under vacuum minimizes side reactions.
Alternative Pathways via Pyrimidine Intermediates
Nucleophilic Substitution with Methylsulfonyl Groups
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (148550-51-0) serves as a precursor for functionalization. Treatment with K₂CO₃ in acetonitrile enables displacement of the methylsulfonyl group by amines or halides. For example, reacting with 3-(S)-aminopyrrolidine in 1,2-dimethoxyethane (DME) at 50°C achieves 90% yield.
Comparative Data
Halogenation Strategies
Direct chlorination of the furopyridine core remains challenging due to steric hindrance. However, bromination at the 5-position using N-bromosuccinimide (NBS) followed by chlorine exchange via Ullmann-type reactions offers a viable workaround. Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1255098-82-8) exemplifies this strategy, though yields are moderate (49–57%).
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR analysis of related compounds, such as ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, shows aromatic protons at δ 8.76 ppm (s, 2H) and ethyl group signals at δ 4.26 ppm (q, J=7.1 Hz). For the target compound, analogous shifts are expected, with downfield signals for the dichloro-substituted aromatic system.
Purity and Stability
HPLC-MS analysis of synthetic batches reveals purity >89% when using flash chromatography with dichloromethane/methanol gradients. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months, affirming the ester’s robustness under storage.
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Properties
Research has indicated that this compound possesses antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 1.5 to 4.0 µM across different cancer types, indicating potent anticancer activity.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism:
- Mechanism of Action : It inhibits enzymes that are crucial for tumor growth and proliferation, suggesting its role in therapeutic strategies targeting metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties:
- Target : Metabotropic glutamate receptors, which are implicated in various neurodegenerative disorders.
- Potential Use : Could be explored for therapeutic applications in conditions like Alzheimer's disease and schizophrenia.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.5 | Enzyme inhibition; receptor modulation |
| Compound A | HCT116 | 3.0 | Antioxidative; enzyme inhibition |
| Compound B | H460 | 4.0 | Cytotoxic effects; apoptosis induction |
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Study on Cancer Cell Lines
A study conducted on multiple cancer cell lines showed that the compound significantly inhibited cell proliferation with varying IC50 values. This suggests its potential as a lead compound for developing new anticancer agents.
Mechanistic Insights
Research involving enzyme assays indicated that this compound could inhibit specific pathways critical for tumor growth. This positions it as a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate with structurally related esters and heterocycles, focusing on synthesis, substituent effects, and functional applications.
Core Heterocyclic Framework and Substituent Effects
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
These pyrrolopyridine-based esters share a bicyclic structure but differ in heteroatom composition (pyrrole nitrogen vs. furan oxygen) and substitution patterns:
- 9a : Lacks halogen substituents, synthesized in 60% yield .
- 9b : Features a single chlorine at position 5, synthesized in 60% yield .
| Parameter | This compound | Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) |
|---|---|---|
| Core Structure | Furo[3,2-b]pyridine | Pyrrolo[2,3-c]pyridine |
| Substituents | 5,7-dichloro | 5-chloro |
| Synthetic Yield | Not reported (discontinued commercially) | 60% |
| Electron Effects | Strong electron-withdrawing (Cl ×2 + O-heteroatom) | Moderate electron-withdrawing (Cl ×1 + N-heteroatom) |
The furopyridine core may also confer distinct solubility or metabolic stability compared to pyrrolopyridines, which are more common in bioactive molecules .
Functional Group and Commercial Viability
Its structure includes a 3-fluorophenoxy side chain, which contrasts sharply with the fused aromatic system of the target compound. Such linear esters are often employed as intermediates in polymer or surfactant synthesis, whereas fused heterocycles like this compound are tailored for specialized applications (e.g., kinase inhibitors or photoluminescent materials). Both compounds are listed as discontinued, highlighting niche utility or synthesis challenges .
Research Implications and Limitations
- Synthetic Challenges: The discontinued status of this compound may reflect difficulties in achieving high yields or purifying the dichlorinated product, compared to mono-substituted analogs like 9b .
- Biological Activity : Chlorinated heterocycles are often explored for antimicrobial or anticancer properties. The dual chlorine atoms in the target compound could enhance binding to hydrophobic enzyme pockets, but this remains untested in the available literature.
- Material Science : The fused furopyridine system may exhibit unique photophysical properties compared to pyrrolopyridines, warranting further study.
Q & A
Q. What are the common synthetic routes for Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functionalization of furopyridine precursors. For example:
- Route 1 : Start with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate. Sequential deamination (using NaNO₂/HCl), hydrolysis (NaOH/EtOH), and decarboxylation (heat) yield the unsubstituted furopyridine core. Chlorination at positions 5 and 7 is achieved via electrophilic substitution (e.g., Cl₂/FeCl₃) .
- Route 2 : Decarboxylation of 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid followed by reduction (H₂/Pd-C) and deamination. Chlorination is performed post-decarboxylation .
Q. Key Considerations :
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are critical. For example, ethyl esters in similar structures show characteristic triplet signals for CH₂CH₃ at δ 1.2–1.4 ppm and a quartet for the ester OCH₂ at δ 4.1–4.3 ppm . Aromatic protons in dichlorinated furopyridines appear as doublets (J = 2.0–2.5 Hz) between δ 7.5–9.0 ppm .
- HRMS : Confirm molecular weight and isotopic patterns. Expected [M+H]⁺ for C₁₁H₇Cl₂NO₃ is 280.9804 (calculated using isotopic abundance tables).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine dust .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents (e.g., vermiculite). Avoid dry sweeping to prevent airborne dispersion .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For similar furopyridine derivatives, unit cell parameters typically fall in the range a = 7–10 Å, b = 10–15 Å, c = 10–15 Å, with β angles near 90°–110° .
- Refinement : Employ SHELXL for least-squares refinement. Anisotropic displacement parameters (ADPs) for Cl and O atoms often exceed 0.05 Ų due to their electronegativity .
- Validation : Use PLATON to check for missed symmetry or twinning. For example, a recent study on ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-triazolopyridine achieved an R₁ value of 0.045 using SHELX .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Fukui indices (ƒ⁺) indicate nucleophilic sites, with the 5- and 7-chloro positions showing high electrophilicity (ƒ⁺ > 0.15) .
- Suzuki-Miyaura Coupling : Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₃PO₄ (2 equiv), and boronic acids in dioxane (80°C, 24 hr). For example, coupling with 3,4-dimethoxyphenylboronic acid achieved 76% yield in a related thienopyridine ester .
Q. How do structural modifications (e.g., ester group replacement) affect bioactivity?
- Ester vs. Carboxylic Acid : Hydrolysis of the ester to a carboxylic acid (using LiOH/THF/H₂O) increases polarity, impacting membrane permeability. For instance, ethyl-to-acid conversion in thieno[3,2-b]pyridines reduced IC₅₀ values in kinase assays by 40% .
- Chlorine Substitution : Replacing 5-Cl with Br or CF₃ alters electronic properties. Bromination increases molecular weight (ΔMW = +79.9 Da) but may reduce metabolic stability .
Q. How to address contradictions in reported synthetic yields or spectroscopic data?
- Yield Discrepancies : Compare solvent systems. For example, DMF may improve solubility but cause side reactions (e.g., ester hydrolysis) vs. THF .
- NMR Shifts : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic protons by up to 0.3 ppm. Always report solvent and internal standards (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
